Methyl 4-methylpentanoate

Catalog No.
S1535131
CAS No.
2412-80-8
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methylpentanoate

CAS Number

2412-80-8

Product Name

Methyl 4-methylpentanoate

IUPAC Name

methyl 4-methylpentanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3

InChI Key

KBCOVKHULBZKNY-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)OC

solubility

soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

4-Methylpentanoic Acid Methyl Ester; Methyl 4-Methylpentanoate; Methyl 4-Methylvalerate; Methyl Isocaproate; Methyl Isohexanoate

Canonical SMILES

CC(C)CCC(=O)OC

The exact mass of the compound Methyl 4-methylvalerate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, most fixed oils; insoluble in water. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl 4-methylpentanoate is a branched fatty acid methyl ester (FAME) widely utilized as a specialty solvent, chemical intermediate, and formulation additive. Characterized by its terminal iso-branch and moderate molecular weight, it bridges the gap between highly volatile short-chain esters and heavier, slow-drying aliphatic solvents. In procurement contexts, its value lies in its balanced thermal profile, which provides an ideal evaporation rate for coatings and adhesives, alongside its utility as a sterically specific precursor in organic synthesis and transesterification workflows [1].

Substituting Methyl 4-methylpentanoate with straight-chain analogs (like methyl hexanoate) or shorter-chain esters (like methyl pentanoate) compromises both process safety and formulation performance. Shorter-chain substitutes drastically lower the flash point into highly flammable territory, requiring more stringent and costly explosion-proof handling protocols [1]. Conversely, straight-chain isomers or ethyl esters exhibit significantly lower vapor pressures, which prolongs drying times in solvent applications and alters the crystallization and packing behaviors of downstream synthesized derivatives [2]. Buyers must procure this exact branched methyl ester to maintain precise evaporation kinetics and target molecule sterics.

Flash Point and Process Safety Margin

Methyl 4-methylpentanoate demonstrates a flash point of 33.4 °C [1], which classifies it differently in terms of flammability risk compared to its shorter-chain homolog, methyl pentanoate, which has a flash point of 22.0 °C [2]. This 11.4 °C difference is critical for industrial scale-up, as it allows Methyl 4-methylpentanoate to be handled with standard flammable liquid precautions rather than the extreme measures required for highly volatile, low-flash-point solvents.

Evidence DimensionFlash Point
Target Compound Data33.4 °C
Comparator Or BaselineMethyl pentanoate (22.0 °C)
Quantified Difference11.4 °C higher flash point
ConditionsStandard atmospheric testing

A higher flash point reduces specialized storage and handling costs, making it a safer and more economical solvent choice for large-scale manufacturing.

Evaporation Kinetics and Vapor Pressure

In solvent applications, evaporation speed is dictated by vapor pressure. Methyl 4-methylpentanoate maintains a vapor pressure of 7.85 mmHg at 25 °C [1], whereas its ethyl counterpart, ethyl 4-methylpentanoate, drops to approximately 2.9 mmHg, and the straight-chain methyl hexanoate sits at 3.7 mmHg [2]. This quantitative advantage translates to a much faster drying time in formulations.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data7.85 mmHg
Comparator Or BaselineEthyl 4-methylpentanoate (~2.9 mmHg) and Methyl hexanoate (~3.7 mmHg)
Quantified Difference>2x higher vapor pressure
Conditions25 °C standard conditions

The higher vapor pressure ensures rapid solvent evaporation, accelerating curing times and increasing throughput in adhesive and coating production lines.

Hydrophobicity and Phase Separation Efficiency

The lipophilicity of a solvent dictates its ability to dissolve non-polar resins and its efficiency in aqueous-organic phase separations. Methyl 4-methylpentanoate has an estimated logP of 2.1 [1], representing a substantial increase in hydrophobicity over methyl pentanoate (logP ~1.35) [2]. This enhanced lipophilicity ensures superior compatibility with hydrophobic polymers and minimizes solvent loss into the aqueous phase during liquid-liquid extractions.

Evidence DimensionOctanol-Water Partition Coefficient (logP)
Target Compound Data~2.10
Comparator Or BaselineMethyl pentanoate (~1.35)
Quantified Difference~0.75 log unit increase
ConditionsStandard predictive/experimental logP models

Higher hydrophobicity improves the solvation of non-polar materials and reduces product loss during aqueous washing steps in chemical synthesis.

Steric Influence on Downstream Derivative Packing

When used as a building block for specialty chemicals or biodiesel additives, the terminal iso-branch (4-methyl group) of Methyl 4-methylpentanoate disrupts the linear packing that would otherwise occur with straight-chain esters like methyl hexanoate. This structural divergence significantly lowers the pour point and alters the crystallization kinetics of the resulting derivatives [1].

Evidence DimensionMolecular Geometry / Branching
Target Compound DataTerminal iso-branch (4-methyl)
Comparator Or BaselineMethyl hexanoate (linear n-pentyl tail)
Quantified DifferenceDisrupted linear packing vs. highly ordered crystallization
ConditionsDownstream derivative synthesis

Procuring the branched ester is mandatory when synthesizing low-temperature lubricants, specialized plasticizers, or active pharmaceutical ingredients that require specific steric bulk.

Rapid-Drying Industrial Coatings and Adhesives

Leveraging its vapor pressure of 7.85 mmHg, Methyl 4-methylpentanoate is a highly effective solvent for formulations requiring fast evaporation without crossing into the extreme flammability hazards of shorter-chain esters. It is particularly suited for high-throughput manufacturing environments [1].

Hydrophobic Extraction Solvent in API Synthesis

Due to its logP of 2.1, this compound serves as an excellent organic phase solvent in liquid-liquid extractions, minimizing emulsion formation and reducing solvent loss into aqueous wash layers compared to more hydrophilic methyl esters [2].

Precursor for Low-Temperature Specialty Lubricants

The terminal iso-branch prevents tight molecular packing, making this exact compound a necessary precursor for transesterification into specialty lubricants and plasticizers that must remain fluid at low temperatures, a property unachievable with straight-chain methyl hexanoate [3].

Physical Description

colourless liquid/sweet, pineapple-like odou

XLogP3

2.1

Density

0.885-0.892

UNII

J4R2BY5GJT

GHS Hazard Statements

Aggregated GHS information provided by 1412 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1412 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1411 of 1412 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2412-80-8

Wikipedia

Methyl 4-methylvalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Pentanoic acid, 4-methyl-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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